molecular formula C19H21FN2O2S2 B2714747 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-[(4-fluorophenyl)sulfanyl]butanamide CAS No. 922870-12-0

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-[(4-fluorophenyl)sulfanyl]butanamide

Cat. No.: B2714747
CAS No.: 922870-12-0
M. Wt: 392.51
InChI Key: WLVSPXCHYDYMRY-UHFFFAOYSA-N
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Description

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-[(4-fluorophenyl)sulfanyl]butanamide is a complex organic compound that features a benzo[d]thiazole core, a fluorophenyl group, and a butanamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-[(4-fluorophenyl)sulfanyl]butanamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[d]thiazole ring.

    Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a fluorophenyl thiol reacts with an appropriate electrophile.

    Attachment of the Butanamide Side Chain: This step involves the formation of an amide bond, typically through the reaction of a carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the benzo[d]thiazole core.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Reduced forms of the carbonyl group, such as alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be useful in the design of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-chlorophenyl)thio)butanamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-bromophenyl)thio)butanamide: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-[(4-fluorophenyl)sulfanyl]butanamide may impart unique electronic properties, potentially enhancing its activity or selectivity in certain applications compared to its chlorinated or brominated analogs.

Properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2S2/c1-19(2)10-14-17(15(23)11-19)26-18(21-14)22-16(24)4-3-9-25-13-7-5-12(20)6-8-13/h5-8H,3-4,9-11H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVSPXCHYDYMRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)CCCSC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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